Lobenzarit

Description

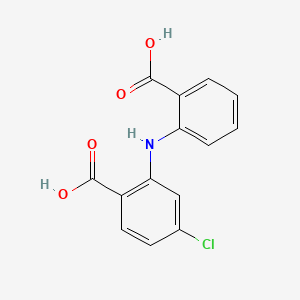

Structure

3D Structure

Properties

IUPAC Name |

2-(2-carboxyanilino)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDPYGKWIHHBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64808-48-6 (di-hydrochloride salt) | |

| Record name | Lobenzarit [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20212709 | |

| Record name | Lobenzarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63329-53-3 | |

| Record name | Lobenzarit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63329-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobenzarit [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobenzarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBENZARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915EE91P39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lobenzarit in Autoimmune Disease

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory agent developed in Japan for the treatment of rheumatoid arthritis (RA).[1] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit's therapeutic efficacy is not derived from the inhibition of prostaglandin and leukotriene biosynthesis.[1] Instead, its mechanism of action is rooted in its distinct immunopharmacological properties, targeting key cellular and molecular players in the pathogenesis of autoimmune diseases. This document provides a comprehensive overview of the molecular and cellular mechanisms through which Lobenzarit exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Core Mechanism of Action

Lobenzarit's immunomodulatory activity is multifaceted, primarily targeting T-lymphocytes and B-lymphocytes to suppress aberrant immune responses characteristic of autoimmune disorders.[1] Its action results in the downregulation of autoantibody production and a reduction in inflammatory processes. Additionally, it possesses antioxidant properties and influences other signaling pathways, such as the nitric oxide (NO)-cGMP pathway.[1][2]

Regulation of Lymphocyte Function

a) Effects on B-Lymphocytes

Lobenzarit directly targets activated B-cells, a cornerstone of its mechanism in antibody-mediated autoimmune diseases.[3]

-

Inhibition of B-Cell Maturation and Antibody Production : Studies have consistently shown that Lobenzarit suppresses the function of activated B-cells.[1][3] It does not inhibit the initial stages of B-cell activation but rather interferes with the maturation of already activated B-cells into antibody-secreting plasma cells.[3][4] This leads to a significant reduction in the production of pathogenic autoantibodies, including anti-DNA antibodies, IgM, and IgM-rheumatoid factor (IgM-RF).[3][4] This inhibitory action is direct and cannot be reversed by the addition of external interleukin-2 (IL-2) or other T-cell-derived factors.[4]

-

Cell Cycle Arrest : The suppression of B-cell responsiveness is achieved by inducing a cell cycle block at the G1-S interphase, preventing the proliferation of activated B-cells.[4]

-

Polyclonal B-Cell Activation : In animal models of lupus, such as MRL/lpr mice, Lobenzarit administration inhibits polyclonal B-cell activation. This results in reduced serum levels of various immunoglobulin isotypes (IgG1, IgG2, IgG3), anti-ssDNA antibodies, and rheumatoid factor.[5]

Figure 1: Lobenzarit's inhibitory action on B-cell proliferation and maturation.

b) Effects on T-Lymphocytes

Lobenzarit modulates T-cell function, shifting the balance from a pro-inflammatory to a more regulated state.

-

T-Cell Subsets : The drug has been shown to activate suppressor T-lymphocytes, which play a crucial role in maintaining immune tolerance.[1] In animal models of arthritis, Lobenzarit treatment led to a reduction in the proportion of CD4+ helper T-cells in draining lymph nodes.[6]

-

Cytokine Production : Lobenzarit suppresses the production of key T-cell-derived cytokines. It inhibits the secretion of IL-2 by activated CD4+ T-cells.[3][4] In the context of adjuvant-induced arthritis, it also specifically inhibits the production of tumor necrosis factor (TNF) and interferon-gamma (IFN-γ) at the time of disease induction.[6]

Modulation of Cytokine and Inflammatory Pathways

Lobenzarit's mechanism extends to the broader network of cytokines and inflammatory mediators.

-

Pro-inflammatory Cytokines : Beyond its effects on T-cell cytokines, Lobenzarit also blocks the production of IL-1 by lipopolysaccharide (LPS)-stimulated human monocytes.[7] Interestingly, it does not appear to suppress IL-6 production from activated T-cells or B-cells.[3][6]

-

Interferon-Gamma Induction : While it can suppress IFN-γ production in some contexts, other studies report that Lobenzarit can induce IFN-γ production at specific concentrations (20 ng/ml and 20 µg/ml), suggesting a complex, context-dependent regulatory role.[6][7]

-

NO-cGMP Pathway : Lobenzarit has been found to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway, almost completely inhibiting cGMP production at a concentration of 1 mM.[2] This may contribute to its immunomodulatory effects, as NO and cGMP are involved in inflammatory signaling.

-

Antioxidant Activity : The drug acts as a scavenger of oxygen-free radicals, including hydroxyl, superoxide, and peroxyl radicals.[1] This antioxidant property can mitigate tissue damage caused by oxidative stress during chronic inflammation.[1]

Figure 2: Lobenzarit's inhibitory effect on pro-inflammatory cytokine production.

Effects on Endothelial Cells

Lobenzarit can also influence the interaction between immune cells and the vasculature, a critical process in inflammatory cell infiltration into tissues like the synovium.

-

Proliferation and Adhesion : It inhibits the proliferative response of human endothelial cells and reduces their expression of HLA-DR antigens when stimulated with IFN-γ.[8] Furthermore, Lobenzarit inhibits the adhesion of T-cells to endothelial cell monolayers, with significant inhibition observed at clinically relevant concentrations (10 µg/ml).[8] This suggests it may reduce the migration of inflammatory cells from the blood into inflamed tissues.[8]

Quantitative Data Presentation

The following tables summarize the quantitative findings from key in vitro and in vivo studies on Lobenzarit.

Table 1: In Vitro Efficacy of Lobenzarit

| Parameter Measured | Cell/System Type | Effective Concentration | Outcome | Reference |

| Anti-DNA Antibody & IgM Production | Human B-Cells | 10-50 µg/ml | Suppression | [3] |

| IgM & IgM-RF Production | Human B-Cells | 25-50 µg/ml | Suppression | [4] |

| IgM-RF Production (SAC + TCF induced) | Human B-Cells | 1-3 µg/ml | Suppression | [4] |

| cGMP Production | Not specified | 1 mM | Almost complete inhibition | [2] |

| IL-1 & Immunoglobulin Production | Human Monocytes/Lymphocytes | 50 µg/ml | Significant blockade | [7] |

| IFN-γ Production | Human Cells | 20 ng/ml & 20 µg/ml | Induction | [7] |

| T-Cell Adhesion to Endothelium | Human T-Cells & Endothelial Cells | 10 µg/ml | Significant inhibition | [8] |

Table 2: In Vivo Efficacy of Lobenzarit

| Animal Model / Clinical Setting | Dosing Regimen | Key Findings | Reference |

| MRL/lpr Mice (Lupus Model) | 2 or 10 mg/kg, orally, 5 days/week | Dose-dependent suppression of proteinuria; prolonged lifespan (50% survival from 33 to 41 weeks at 10 mg/kg); reduced serum IgG, anti-ssDNA Ab, and RF. | [5] |

| Human RA Patients (Clinical Trial) | 240 mg/day, orally, for 16 weeks | 63% overall clinical effectiveness vs. 43% for placebo; significant improvement in swollen joints. | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro B-Cell Antibody Production Assay

-

Objective : To assess the effect of Lobenzarit on the production of anti-DNA antibodies and IgM by human B-cells.[3]

-

Cell Isolation : Highly purified B-lymphocytes are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation followed by negative or positive selection techniques (e.g., magnetic-activated cell sorting).

-

Cell Culture and Stimulation :

-

Purified B-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

B-cell activation and antibody production are induced using one of two methods:

-

Method A : Co-culture with Staphylococcus aureus (formalin-fixed) and autologous CD4+ T-cells.

-

Method B : Co-culture with immobilized anti-CD3 monoclonal antibody-activated CD4+ T-cells.

-

-

Lobenzarit is added to the cultures at various concentrations (e.g., 10, 25, 50 µg/ml) at the start of the incubation period. A vehicle control is run in parallel.

-

-

Measurement of Antibody Production : After a defined incubation period (e.g., 7 days), the culture supernatants are collected. The concentrations of anti-DNA antibodies and total IgM are quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : The percentage of inhibition of antibody production by Lobenzarit is calculated relative to the vehicle-treated control cultures.

References

- 1. Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, Lobenzarit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An immunomodulating anti-rheumatic drug, lobenzarit disodium (CCA): inhibition of polyclonal B-cell activation and prevention of autoimmune disease in MRL/Mp-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and lobenzarit: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunopharmacological study of CCA (Lobenzarit disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobenzarit's Immunomodulatory Pathway: A Technical Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate; CCA) is a disease-modifying antirheumatic drug (DMARD) with a multifaceted immunomodulatory profile. While its clinical efficacy in treating conditions like rheumatoid arthritis is established, a comprehensive understanding of its molecular mechanisms remains an area of active investigation. This technical guide synthesizes the current knowledge of Lobenzarit's immunomodulatory pathways, presenting key quantitative data, detailed experimental protocols for cited experiments, and visual representations of the signaling cascades and experimental workflows. The information herein is intended to provide a foundational resource for researchers and professionals engaged in the study and development of immunomodulatory therapeutics.

Core Immunomodulatory Actions of Lobenzarit

Lobenzarit exerts its effects on multiple arms of the immune system, primarily targeting T lymphocytes, B lymphocytes, and endothelial cells. Its mechanisms of action are pleiotropic, involving the modulation of cytokine production, inhibition of cellular proliferation, and interference with key signaling pathways.

Effects on B Lymphocytes

Lobenzarit has been shown to directly impact B cell function, a critical component in the pathogenesis of many autoimmune diseases. It suppresses the maturation of activated B cells, leading to a reduction in the production of immunoglobulins, including IgM and IgM rheumatoid factor (IgM-RF).[1] This suppression is achieved, at least in part, by inducing a cell cycle block at the G1-S interphase.[1]

Effects on T Lymphocytes

T cells are another primary target of Lobenzarit. The drug has been demonstrated to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells.[1] IL-2 is a crucial cytokine for T cell proliferation and differentiation, and its inhibition contributes to the overall immunosuppressive effect of Lobenzarit.

Effects on Endothelial Cells

Lobenzarit exhibits significant effects on the vascular endothelium, which plays a key role in the inflammatory process by regulating leukocyte trafficking. It inhibits the proliferation of human endothelial cells and suppresses the expression of HLA-DR antigens on their surface.[2] Furthermore, Lobenzarit impedes the adhesion of T cells to endothelial cells, a critical step in the extravasation of inflammatory cells into tissues.[2]

Inhibition of the Nitric Oxide (NO)-cGMP Pathway

A key signaling pathway modulated by Lobenzarit is the constitutive nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[3] Lobenzarit has been found to inhibit the production of cGMP, which can be attributed to its interference with constitutive nitric oxide generation.[3] This pathway is involved in a wide range of physiological processes, including vasodilation and inflammation.

Inhibition of DNA Polymerase Alpha

Lobenzarit has been identified as an inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication.[4] This inhibitory action likely contributes to its anti-proliferative effects on various cell types, including endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Lobenzarit's immunomodulatory effects.

Table 1: Inhibition of B Lymphocyte Function by Lobenzarit

| Parameter | Cell Type | Stimulation | Lobenzarit Concentration | Observed Effect | Reference |

| IgM Production | Human B Cells | SAC + TCF or anti-CD3-activated CD4+ T cells | 25-50 µg/mL | Suppression | [1] |

| IgM-RF Production | Human B Cells | SAC + TCF | 1-3 µg/mL | Suppression | [1] |

| IgM-RF Production | Human B Cells | anti-CD3-activated CD4+ T cells | 25-50 µg/mL | Suppression | [1] |

Table 2: Inhibition of T Lymphocyte and Endothelial Cell Function by Lobenzarit

| Parameter | Cell Type | Stimulation | Lobenzarit Concentration | Observed Effect | Reference |

| IL-2 Production | anti-CD3-activated CD4+ T cells | anti-CD3 | Not specified | Suppression | [1] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | - | 50 µg/mL | Significant inhibition of ³H-thymidine incorporation | [2] |

| T Cell Adhesion to Endothelial Cells | Human T Cells and HUVEC | IFN-γ or IL-1 | 10 µg/mL | Significant inhibition | [2] |

| HLA-DR Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | rIFN-γ | Not specified | Suppression | [2] |

Table 3: Inhibition of Signaling Pathways by Lobenzarit

| Pathway/Enzyme | Cell/System | Lobenzarit Concentration | Observed Effect | Reference |

| NO-cGMP Pathway | Not specified | 1 mM | Almost complete inhibition of cGMP production | [3] |

| DNA Polymerase Alpha | Not specified | Not specified | Inhibition | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Lobenzarit and the workflows of the experimental protocols described in the subsequent section.

References

- 1. Expression of Class II Human Leukocyte Antigens on Human Endothelial Cells Shows High Interindividual and Intersubclass Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Frontiers | Inflammation Determines the Capacity of Allogenic Endothelial Cells to Regulate Human Treg Expansion [frontiersin.org]

Lobenzarit effect on T lymphocyte and B lymphocyte interaction

An In-depth Technical Guide to the Immunomodulatory Effects of Lobenzarit on T and B Lymphocyte Interactions

Abstract

Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory agent developed for the treatment of rheumatoid arthritis. Its therapeutic efficacy is rooted in its ability to influence the adaptive immune system, particularly the complex interplay between T lymphocytes and B lymphocytes. This document provides a detailed examination of Lobenzarit's mechanism of action, focusing on its direct and indirect effects on lymphocyte activation, proliferation, and effector functions. Quantitative data from key in vitro studies are summarized, detailed experimental protocols are provided, and the core signaling interactions are visualized to offer a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action

Lobenzarit exerts its immunomodulatory effects through a dual mechanism that primarily targets the late stages of B lymphocyte activation while also influencing T lymphocyte function. The predominant effect is the direct inhibition of activated B cells, preventing their maturation into antibody-secreting plasma cells.[1][2] This is complemented by secondary effects on T cells, including the modulation of cytokine production and the preservation of regulatory T cell functions.[1][2][3]

Primary Effect: Direct Inhibition of B Lymphocyte Maturation

Multiple in vitro studies have demonstrated that Lobenzarit acts directly on B lymphocytes.[4] Crucially, it does not prevent the initial activation of resting B cells.[1][2] Instead, its inhibitory action occurs after activation, targeting the proliferation and differentiation stages.[4] Cell cycle analysis has revealed that Lobenzarit induces a block at the G1-S interphase in activated B cells, thereby halting their progression into antibody-producing cells.[2] This direct inhibitory effect on B cells is not reversed by the addition of T-cell-derived lymphokines, confirming that the drug's primary target is the B cell itself.[1][2]

Secondary Effect: Modulation of T Lymphocyte Function

Lobenzarit also impacts T cell activity, although this is considered a secondary mechanism. It has been shown to suppress the production of Interleukin-2 (IL-2) from activated CD4+ T cells.[1][2] IL-2 is a critical cytokine for T cell proliferation and the subsequent "help" provided to B cells. In murine models of autoimmune disease, Lobenzarit treatment preserved the function of suppressor T cells, which play a vital role in regulating immune responses.[3][5] Furthermore, it can block the Autologous Mixed Lymphocyte Reaction (AMLR) and inhibit T cell adhesion to endothelial cells, which is relevant to reducing inflammatory cell infiltration in tissues like the rheumatoid synovium.[6][7]

Quantitative Data on Lobenzarit's Effects

The following tables summarize the quantitative findings from key in vitro studies on Lobenzarit (CCA), detailing its impact on B and T lymphocyte functions at clinically relevant concentrations.

Table 1: Summary of Lobenzarit (CCA) Effects on B Lymphocyte Function

| Parameter Measured | Cell Type | Stimulus | Lobenzarit (CCA) Concentration | Observed Effect | Citation |

| IgM & IgM-RF Production | Human B Cells | SAC + T-Cell Factors | 1-3 µg/mL | Suppression of IgM-RF production. | [2] |

| IgM & IgM-RF Production | Human B Cells | Immobilized anti-CD3 activated CD4+ T cells | 25-50 µg/mL | Suppression of both IgM and IgM-RF production. | [2] |

| Anti-DNA Antibody & IgM Production | Human B Cells | SAC + CD4+ T cells | 10-50 µg/mL | Suppression of anti-DNA antibody and total IgM production. | [1] |

| Immunoglobulin Production (various classes) | Human Lymphocytes | Pre-activated with SAC + IL-2/IL-6 | Clinically relevant concentrations | Inhibition of immunoglobulin production and lymphocyte proliferation. | [4] |

| B Cell Maturation | Human B Cells | N/A | N/A | Suppresses maturation of previously activated B cells. | [1][2] |

| B Cell Cycle | Human B Cells | Immobilized anti-CD3 activated CD4+ T cells | N/A | Block at the G1-S interphase. | [2] |

Table 2: Summary of Lobenzarit (CCA) Effects on T Lymphocyte and Monocyte Function

| Parameter Measured | Cell Type | Stimulus | Lobenzarit (CCA) Concentration | Observed Effect | Citation |

| IL-2 Production | CD4+ T cells | Immobilized anti-CD3 | N/A | Suppressed IL-2 production. | [1][2] |

| IL-1 Secretion | Human Monocytes | LPS | 50 µg/mL | Significant blockage of IL-1 production. | [6] |

| Autologous Mixed Lymphocyte Reaction (AMLR) | Human Lymphocytes | Autologous non-T cells | 50 µg/mL | Significant blockage of AMLR. | [6] |

| T Cell Adhesion to Endothelium | Human T Cells | IFN-γ or IL-1 stimulated Endothelial Cells | 10 µg/mL | Significant inhibition of T cell adhesion. | [7] |

| Gamma-Interferon (IFN-γ) Production | Human Lymphocytes | N/A | 20 ng/mL and 20 µg/mL | Induced IFN-γ production. | [6] |

| Suppressor T Cell Activity | NZB/W F1 Mouse T Cells | Concanavalin A | N/A | Preserved age-related decline in activity. | [3][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Lobenzarit.

In Vitro T-Cell Dependent B Cell Activation and Antibody Production Assay

This protocol is designed to measure the T-cell dependent production of immunoglobulins from purified B cells.

-

Cell Isolation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Highly purified B cells are obtained from PBMCs by negative selection using magnetic-activated cell sorting (MACS) to deplete T cells, monocytes, and NK cells.

-

CD4+ T cells are isolated from the T-cell-enriched fraction, also via MACS.

-

-

T Cell Activation (for co-culture):

-

For stimulation with activated T cells, culture plates are pre-coated with an anti-CD3 monoclonal antibody. Purified CD4+ T cells are added to these wells to induce activation.

-

-

Co-culture System:

-

Purified B cells (e.g., 2 x 10⁴ cells/well) are cultured with either:

-

Lobenzarit, dissolved in culture medium, is added at the beginning of the culture at various concentrations (e.g., 1-100 µg/mL). Control wells receive vehicle only.

-

Cultures are maintained for a period of 7-10 days at 37°C in a 5% CO₂ incubator.

-

-

Measurement of Immunoglobulins:

Cell Cycle Analysis via Acridine Orange Staining

This protocol determines the effect of Lobenzarit on B cell cycle progression.

-

Cell Culture and Treatment:

-

B cells are cultured and stimulated in a T-cell dependent manner as described in Protocol 3.1.

-

Cells are treated with an effective concentration of Lobenzarit or vehicle control.

-

-

Cell Harvesting and Staining:

-

At a specified time point (e.g., 72 hours), B cells are harvested.

-

Cells are stained with acridine orange, a metachromatic fluorescent dye that intercalates into nucleic acids. It fluoresces green when bound to double-stranded DNA and red when bound to single-stranded RNA.

-

The differential staining allows for the quantification of DNA and RNA content within each cell.

-

-

Flow Cytometry:

-

Stained cells are analyzed on a flow cytometer.

-

The intensity of green fluorescence (DNA content) is used to distinguish cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

A significant accumulation of cells in the G0/G1 phase and a reduction in the S phase in Lobenzarit-treated samples indicates a G1-S block.[2]

-

Visualized Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate key processes related to Lobenzarit's function.

References

- 1. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, Lobenzarit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of CCA (Lobenzarit disodium) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobenzarit disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunopharmacological study of CCA (Lobenzarit disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Lobenzarit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), an immunomodulatory agent, has been utilized in the treatment of rheumatoid arthritis. Its therapeutic efficacy is attributed to its multifaceted interaction with the immune system, primarily targeting lymphocytes. This technical guide delineates the known molecular targets of Lobenzarit, presenting quantitative data on its effects, detailed experimental protocols for cited assays, and visual representations of the implicated signaling pathways. The information compiled herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study of immunomodulation and drug development.

Introduction

Lobenzarit is distinguished from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by its mechanism of action, which does not involve the inhibition of prostaglandin and leukotriene biosynthesis. Instead, its immunomodulatory effects are centered on the regulation of T- and B-lymphocyte functions, endothelial cell activity, and the mitigation of oxidative stress. This guide provides a detailed examination of the molecular interactions and cellular consequences of Lobenzarit treatment.

Molecular Targets and Cellular Effects

Lobenzarit exerts its effects through a variety of mechanisms, including the modulation of lymphocyte function, inhibition of endothelial cell processes, and direct enzymatic and receptor interactions.

Effects on Lymphocytes

Lobenzarit's primary therapeutic action is attributed to its influence on B and T lymphocytes.

-

B-Lymphocyte Maturation and Immunoglobulin Production: Lobenzarit has been shown to suppress the production of IgM and IgM rheumatoid factor (IgM-RF) by directly inhibiting the maturation of activated B-cells.[1] This is achieved by blocking the cell cycle at the G1-S interphase.[1]

-

Anti-DNA Antibody Production: The drug also curtails the production of anti-DNA antibodies, a key factor in autoimmune diseases.[2]

-

T-Lymphocyte-Mediated Responses: Lobenzarit suppresses the production of Interleukin-2 (IL-2) by CD4+ T-cells, a critical cytokine in the activation and proliferation of T-cells.[1]

Effects on Endothelial Cells

Lobenzarit impacts the vasculature by:

-

Inhibiting Proliferation: It significantly inhibits the proliferation of endothelial cells.[3]

-

Downregulating HLA-DR Expression: Lobenzarit suppresses the expression of HLA-DR antigens on endothelial cells, which are crucial for antigen presentation to T-cells.[3]

-

Reducing T-Cell Adherence: The drug also inhibits the adhesion of T-cells to endothelial cells.[3]

Other Molecular Interactions

-

DNA Polymerase Alpha Inhibition: Lobenzarit has been identified as an inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication.

-

Free Radical Scavenging: It acts as a scavenger of oxygen-free radicals, which contributes to its anti-inflammatory effects.

-

Thromboxane A2 Receptor Antagonism: Evidence suggests that Lobenzarit may act as an antagonist at thromboxane A2 receptors.

-

NO-cGMP Pathway Inhibition: The drug has been shown to inhibit the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway.

Quantitative Data

The following tables summarize the available quantitative data on the effective concentrations of Lobenzarit in various cellular assays.

| Cellular Effect | Cell Type | Stimulus | Effective Concentration | Reference |

| Inhibition of IgM & IgM-RF Production | Human B-cells | Staphylococcus aureus Cowan 1 (SAC) + T-cell derived factors (TCF) | 1-3 µg/mL | [1] |

| Inhibition of IgM & IgM-RF Production | Human B-cells | Immobilized anti-CD3-activated CD4+ T-cells | 25-50 µg/mL (therapeutic serum concentrations) | [1] |

| Inhibition of Anti-DNA Antibody Production | Human B-cells | SAC + CD4+ T-cells or immobilized anti-CD3 activated CD4+ T-cells | 10-50 µg/mL | [2] |

| Inhibition of Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | - | Significant inhibition at 50 µg/mL | [3] |

| Inhibition of T-cell Adhesion to Endothelial Cells | Human T-cells and HUVEC | Interferon-gamma (IFN-γ) or Interleukin-1 (IL-1) | Significant inhibition at 10 µg/mL | [3] |

Note: Specific IC50 and Kd values for the direct molecular targets of Lobenzarit (DNA polymerase alpha, thromboxane A2 receptor, etc.) are not extensively reported in publicly available literature. The data presented reflects effective concentrations observed in cellular assays.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Lobenzarit's mechanism of action.

In Vitro B-Cell Stimulation for IgM and IgM-RF Production

This protocol is adapted from studies investigating the effect of Lobenzarit on B-cell function.[1][4][5]

Objective: To induce the production of IgM and IgM-RF from purified human B-cells for the assessment of drug effects.

Materials:

-

Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.

-

CD19 magnetic beads for B-cell purification.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Staphylococcus aureus Cowan I (SAC) solution.

-

T-cell derived factors (TCF): Supernatant from mitogen-activated T-cells.

-

Immobilized anti-CD3 antibody-coated plates.

-

Purified human CD4+ T-cells.

-

Lobenzarit (CCA) solutions of varying concentrations.

-

ELISA kits for human IgM and IgM-RF.

Procedure:

-

B-cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify B-cells by positive selection using CD19 magnetic beads.

-

Culture Setup for SAC + TCF Stimulation:

-

Plate purified B-cells at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Add SAC to a final concentration of 0.01% (v/v).

-

Add TCF to a final concentration of 10% (v/v).

-

Add varying concentrations of Lobenzarit to the designated wells.

-

Incubate for 7 days at 37°C in a 5% CO2 incubator.

-

-

Culture Setup for Immobilized anti-CD3 Stimulation:

-

Coat a 96-well plate with anti-CD3 antibody.

-

Plate purified B-cells (1 x 10^5 cells/well) and purified CD4+ T-cells (1 x 10^5 cells/well).

-

Add varying concentrations of Lobenzarit.

-

Incubate for 7 days at 37°C in a 5% CO2 incubator.

-

-

Measurement of Immunoglobulins: After incubation, centrifuge the plates and collect the supernatants. Measure the concentrations of IgM and IgM-RF in the supernatants using specific ELISA kits.

Cell Cycle Analysis of B-Cells by Acridine Orange Staining

This protocol is based on the methodology used to determine Lobenzarit's effect on the B-cell cycle.[6][7]

Objective: To analyze the cell cycle distribution of B-cells treated with Lobenzarit.

Materials:

-

Purified B-cells.

-

Lobenzarit.

-

Acridine Orange (AO) staining solution (e.g., from Polysciences).

-

Citrate-phosphate buffer.

-

Triton X-100.

-

Sucrose.

-

EDTA.

-

RNase A.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Culture purified B-cells with appropriate stimuli (as in 4.1) in the presence or absence of Lobenzarit for the desired duration.

-

Cell Harvest and Fixation: Harvest the cells and wash with PBS. For some protocols, a fixation step with ethanol may be included.

-

Staining:

-

Resuspend the cell pellet in a hypotonic citrate-phosphate buffer containing Triton X-100, sucrose, and EDTA.

-

Add the Acridine Orange staining solution. This solution differentially stains double-stranded DNA (green fluorescence) and single-stranded RNA/denatured DNA (red fluorescence).

-

-

Flow Cytometry: Analyze the stained cells immediately on a flow cytometer. Excite with a 488 nm laser and collect green fluorescence (e.g., at 525 nm) and red fluorescence (e.g., at >650 nm).

-

Data Analysis: Generate bivariate dot plots of red versus green fluorescence. Cells in different phases of the cell cycle (G0, G1, S, G2/M) will exhibit distinct staining patterns, allowing for their quantification.

Measurement of HLA-DR Expression on Endothelial Cells

This protocol describes a general method for assessing HLA-DR expression on endothelial cells via flow cytometry, as influenced by agents like Lobenzarit.[8][9][10]

Objective: To quantify the expression of HLA-DR on the surface of endothelial cells following treatment with IFN-γ and Lobenzarit.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC).

-

Endothelial cell growth medium.

-

Recombinant human Interferon-gamma (IFN-γ).

-

Lobenzarit.

-

FITC- or PE-conjugated anti-human HLA-DR antibody.

-

Isotype control antibody.

-

Flow cytometry staining buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence in 24-well plates.

-

Treat the cells with IFN-γ (e.g., 100 U/mL) in the presence or absence of varying concentrations of Lobenzarit for 48-72 hours.

-

-

Cell Harvest and Staining:

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with flow cytometry staining buffer.

-

Incubate the cells with a saturating concentration of anti-human HLA-DR antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer.

-

Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.

-

-

Data Analysis: Gate on the endothelial cell population based on forward and side scatter characteristics. Determine the mean fluorescence intensity (MFI) or the percentage of HLA-DR positive cells for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

Lobenzarit's immunomodulatory profile positions it as a significant agent in the management of rheumatoid arthritis. Its mechanism of action, distinct from that of NSAIDs, involves the targeted modulation of key cellular players in the immune response, including B- and T-lymphocytes and endothelial cells. While the precise binding affinities to its direct molecular targets require further elucidation, the effective concentrations in cellular assays provide a valuable framework for understanding its therapeutic window. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for ongoing research into Lobenzarit and the development of novel immunomodulatory therapies. Further investigation into the specific intracellular signaling cascades affected by Lobenzarit will undoubtedly provide deeper insights into its therapeutic efficacy and potential for broader applications in autoimmune and inflammatory diseases.

References

- 1. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, Lobenzarit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro IgM and IgM rheumatoid factor production in response to Staphylococcus aureus Cowan I: evidence for the role of Leu-2-positive T suppressor cells and radiosensitive T helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. Cell cycle-related changes in nuclear chromatin of stimulated lymphocytes as measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. HLA antigen expression on cultured human arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammation Determines the Capacity of Allogenic Endothelial Cells to Regulate Human Treg Expansion - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Lobenzarit disodium salt

An In-Depth Technical Guide on the Pharmacological Profile of Lobenzarit Disodium Salt

Introduction

Lobenzarit disodium salt, also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), is an immunomodulatory agent developed for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA).[1] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit does not inhibit the biosynthesis of prostaglandins and leukotrienes, indicating a distinct mechanism of action rooted in the regulation of the immune response.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Lobenzarit, detailing its mechanism of action, pharmacodynamic effects, and relevant experimental data for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

Lobenzarit exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily targeting T-lymphocytes and B-lymphocytes. It also demonstrates antioxidant properties and influences other cellular pathways involved in inflammation and autoimmunity.

Effects on Lymphocyte Function

The principal mechanism of Lobenzarit appears to be the modulation of T-cell and B-cell functions, which are central to the pathophysiology of rheumatoid arthritis and other autoimmune disorders.

-

T-Lymphocyte Modulation : Evidence suggests that T-cells are a primary target of Lobenzarit.[1] The drug has been shown to enhance the ratio of T-suppressor to T-helper lymphocytes.[2] In animal models of adjuvant arthritis, the therapeutic effect of Lobenzarit was dependent on the presence of thymus-derived lymphocytes, as its antiarthritic activity was abrogated in rats depleted of T-cells.[3] It also appears to mediate its effects through short-lived, thymus-derived lymphocytes.[3] In studies with NZB/W mice, a model for lupus, Lobenzarit preserved Concanavalin A-induced suppressor T-cell activity, which typically declines with age in these animals.[4]

-

B-Lymphocyte Regulation : Lobenzarit directly inhibits the function of activated B-cells.[5][6] It suppresses the production of IgM and IgM rheumatoid factor (IgM-RF) by inhibiting the maturation of activated B-cells rather than their initial activation.[5] Cell cycle analysis has indicated that this inhibition occurs via a block at the G1-S interphase.[5] This action is significant in autoimmune diseases like RA and lupus erythematosus, which are characterized by the overproduction of autoantibodies from activated B-cells.[1]

Caption: Figure 1: Lobenzarit (CCA) Immunomodulatory Pathway

Inhibition of the NO-cGMP Pathway

Lobenzarit has been found to interfere with the constitutive nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) metabolic pathways. At a concentration of 1 mM, it almost completely inhibits the production of cGMP, an effect that may be explained by its interference with constitutive NO generation.[2] This provides additional insight into its molecular mechanism of action as an immunomodulatory drug.[2]

Inhibition of DNA Polymerase Alpha and Endothelial Cell Proliferation

Lobenzarit inhibits the proliferation of human endothelial cells by suppressing DNA synthesis.[7][8] This effect is attributed to its potent inhibition of DNA polymerase alpha.[7] By reducing endothelial cell proliferation, Lobenzarit may suppress angiogenesis (the formation of new blood vessels), a key process in the development of rheumatoid synovitis.[8] Furthermore, it inhibits the adhesion of T-cells to endothelial cells, which can reduce the migration of inflammatory cells into the synovium.[8]

Antioxidant Properties

Lobenzarit acts as a scavenger of oxygen-free radicals, including hydroxyl radicals, superoxide, peroxyl, and singlet oxygen.[1] This antioxidant activity is a substantial contributor to its overall pharmacological and therapeutic profile.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacodynamic effects of Lobenzarit disodium salt.

Table 1: In Vitro Efficacy on Immune and Endothelial Cells

| Effect | Cell Type / System | Effective Concentration | Reference |

|---|---|---|---|

| Suppression of IgM & IgM-RF Production | Human B-Cells (SAC + TCF stimulated) | 1-3 µg/mL | [5] |

| Suppression of IgM & IgM-RF Production | Human B-Cells (anti-CD3 activated T-cell stimulated) | 25-50 µg/mL | [5] |

| Inhibition of T-Cell Adhesion to Endothelial Cells | Human Endothelial Cells | 10 µg/mL | [8] |

| Inhibition of Endothelial Cell Proliferation | Human Endothelial Cells | 50 µg/mL | [8] |

| Inhibition of cGMP Production | Not Specified | 1 mM |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies of Lobenzarit.

Protocol for In Vitro B-Cell Function Assay

This protocol was designed to evaluate the effect of Lobenzarit on IgM and IgM-RF production by human B-cells.[5]

-

Cell Isolation : Highly purified B-lymphocytes were isolated from healthy human donors.

-

Cell Stimulation : B-cell activation and antibody production were induced using one of two methods:

-

Stimulation with Staphylococcus aureus Cowan 1 (SAC) combined with T-cell factors (TCF) generated from mitogen-activated T-cells.

-

Co-culture with immobilized anti-CD3-activated CD4+ T-cells.

-

-

Drug Treatment : Activated B-cells were cultured in the presence of varying concentrations of Lobenzarit (CCA).

-

Endpoint Measurement : The concentrations of IgM and IgM-RF in the culture supernatants were quantified to determine the inhibitory effect of the drug.

-

Cell Cycle Analysis : Acridine orange staining was used for cell cycle analysis to determine the stage at which Lobenzarit inhibits B-cell maturation.[5]

Caption: Figure 2: Experimental Workflow for B-Cell Function Assay

Protocol for Endothelial Cell Proliferation and Adhesion Assay

This methodology was used to investigate Lobenzarit's effect on endothelial cells (ECs), relevant to its anti-angiogenic potential.[8]

-

Cell Culture : Endothelial cells were isolated from human umbilical cord veins and cultured.

-

Proliferation Assay : ECs were treated with Lobenzarit (CCA) in a dose-dependent manner. Proliferation was measured by quantifying the incorporation of ³H-thymidine into the cellular DNA.

-

Adhesion Assay : ECs were treated with recombinant interferon-gamma (rIFNγ) or interleukin-1 to enhance T-cell adhesion. The cultured EC monolayers were then incubated with T-lymphocytes in the presence of Lobenzarit. The level of T-cell adhesion to the EC monolayer was then quantified.

-

Antigen Expression : The expression of HLA-DR antigens on the surface of ECs, stimulated with rIFNγ, was measured in the presence and absence of Lobenzarit to assess its effect on immune-related surface markers.[8]

Pharmacokinetics

While the pharmacodynamic profile of Lobenzarit is well-characterized, detailed clinical pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) parameters are not extensively covered in the provided search results. Studies have focused on creating sustained-release matrix tablets to control the drug's delivery, which suggests a need to optimize its pharmacokinetic profile for therapeutic use.[9]

Potential Therapeutic Applications

Beyond its established use in rheumatoid arthritis, the pharmacological profile of Lobenzarit suggests potential utility in other autoimmune conditions.[1]

-

Systemic Lupus Erythematosus (SLE) : Its ability to suppress activated B-cells and reduce autoantibody production makes it a candidate for treating SLE.[1]

-

Allergic Diseases : By activating suppressor T-lymphocytes and reducing IgE titers in sensitized mice, Lobenzarit shows potential for treating allergic conditions.[1]

-

Other Autoimmune Diseases : Potential applications in autoimmune-related diabetes and liver disease have also been proposed.[1]

-

Cardiovascular Disorders : Lobenzarit selectively antagonizes contractile responses induced by a thromboxane A2 mimetic, suggesting a potential role as a TxA2 receptor antagonist in disorders like thrombosis.[1]

Conclusion

Lobenzarit disodium salt is a unique immunomodulatory drug with a pharmacological profile distinct from traditional NSAIDs. Its mechanism of action is centered on the regulation of T- and B-lymphocyte functions, leading to the suppression of autoimmune responses. Additionally, its inhibitory effects on endothelial cell proliferation, the NO-cGMP pathway, and its antioxidant properties contribute to its therapeutic efficacy in chronic inflammatory diseases like rheumatoid arthritis. The multifaceted nature of its action presents further opportunities for investigation into its use for a broader range of autoimmune and inflammatory disorders.

References

- 1. Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel antiarthritic agent, CCA (lobenzarit disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lobenzarit disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the critical points in lobenzarit disodium hydrophilic matrices for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Novel Immunomodulator: An In-depth Technical Guide to the Early Discovery and Synthesis of Lobenzarit

Abstract

This technical guide provides a comprehensive overview of the early discovery and synthesis of Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate), a pioneering immunomodulatory agent developed for the treatment of rheumatoid arthritis. The document delves into the seminal research conducted by scientists at Chugai Pharmaceutical Co., Ltd. in Japan, tracing the journey from its chemical synthesis to its initial preclinical and clinical evaluations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data from foundational studies, and visual representations of its proposed mechanisms of action to facilitate a deeper understanding of this important therapeutic agent.

Introduction

Lobenzarit, also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), emerged from a dedicated research program in Japan aimed at discovering novel therapeutic agents for autoimmune diseases. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit was identified as a disease-modifying antirheumatic drug (DMARD) with a unique immunomodulatory profile. This guide will explore the key milestones in its early development, shedding light on the scientific endeavors that established its place in the therapeutic arsenal against rheumatoid arthritis.

Early Discovery and Key Contributors

The development of Lobenzarit can be attributed to the research efforts of scientists at the Fuji Gotemba Research Laboratories of Chugai Pharmaceutical Co., Ltd. in Shizuoka, Japan, during the late 1970s and early 1980s. While a specific singular "discoverer" is not prominently cited, the collective work of researchers at Chugai, including Y. Ohsugi, T. Nakano, and S. Hata, was instrumental in elucidating its pharmacological properties and advancing its preclinical development. Their publications throughout the 1980s laid the groundwork for understanding Lobenzarit's novel mechanism of action.

Synthesis of Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate)

3.1. General Proposed Synthesis Pathway

A plausible synthetic route for Lobenzarit would involve the following key steps:

-

Starting Materials: Anthranilic acid and 2,4-dichlorobenzoic acid.

-

Ullmann Condensation: Reaction of anthranilic acid with 2,4-dichlorobenzoic acid in the presence of a copper catalyst (e.g., copper(I) iodide or copper powder) and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).

-

Purification: The resulting 2-[(2-Carboxyphenyl)amino]-4-chlorobenzoic acid is then purified through recrystallization.

-

Salt Formation: The purified acid is subsequently converted to its disodium salt by reacting it with two equivalents of a sodium base, such as sodium hydroxide or sodium carbonate, in an aqueous solution, followed by precipitation or lyophilization to yield Lobenzarit disodium.

Mechanism of Action: Immunomodulation

Early research quickly established that Lobenzarit's therapeutic effects were not due to the inhibition of prostaglandin synthesis, a hallmark of NSAIDs. Instead, its mechanism was rooted in the modulation of the immune system, particularly affecting T-cell and B-cell functions.

4.1. Effects on T-Lymphocytes

Lobenzarit was found to be a potent modulator of T-cell activity. Key findings from early studies include:

-

T-cell Dependent Immune Response: The anti-arthritic effect of Lobenzarit in rat adjuvant arthritis models was shown to be dependent on the presence of thymus-derived lymphocytes. This suggested that T-cells were a primary target of the drug's action.

-

Inhibition of T-cell Adhesion: Lobenzarit was demonstrated to inhibit the adhesion of T-cells to endothelial cells, a crucial step in the infiltration of inflammatory cells into the synovium.[1]

-

Suppression of HLA-DR Expression: The drug was also found to suppress the expression of HLA-DR antigens on endothelial cells, which are critical for antigen presentation to T-helper cells.[1]

4.2. Effects on B-Lymphocytes

Lobenzarit exerts a significant influence on B-cell activation and differentiation, which is particularly relevant in rheumatoid arthritis, a disease characterized by the production of autoantibodies.

-

Inhibition of Immunoglobulin Production: In vitro studies showed that Lobenzarit directly inhibits the production of IgM and IgM rheumatoid factor (IgM-RF) by human B-cells.[2]

-

Blockade of B-cell Maturation: The drug does not inhibit the initial activation of B-cells but rather suppresses their maturation into antibody-secreting plasma cells.[2][3] This is achieved, in part, by blocking the cell cycle at the G1-S interphase.[2]

4.3. Inhibition of DNA Polymerase Alpha

A key molecular mechanism underlying Lobenzarit's antiproliferative effects on lymphocytes is the inhibition of DNA polymerase alpha. This enzyme is crucial for DNA replication, and its inhibition leads to a halt in cell proliferation. This direct inhibitory effect on a fundamental cellular process likely contributes significantly to its immunomodulatory properties.

Quantitative Data from Early Preclinical Studies

The following tables summarize key quantitative data from early in vitro and in vivo studies of Lobenzarit.

Table 1: In Vitro Effects of Lobenzarit on Human B-Cell Function

| Parameter | Cell Type | Stimulation | Lobenzarit Concentration | Effect | Reference |

| IgM & IgM-RF Production | Human B-cells | SAC + TCF | 1-3 µg/mL | Suppression | [2] |

| IgM & IgM-RF Production | Human B-cells | Anti-CD3-activated CD4+ T-cells | 25-50 µg/mL | Suppression | [2] |

Table 2: In Vitro Effects of Lobenzarit on Human Endothelial and T-Cells

| Parameter | Cell Type | Condition | Lobenzarit Concentration | Effect | Reference |

| T-cell Adhesion | Human Endothelial Cells & T-cells | IFN-γ or IL-1 stimulation | 10 µg/mL | Significant inhibition | [1] |

| ³H-thymidine Incorporation | Human Endothelial Cells | - | 50 µg/mL | Significant inhibition | [1] |

Experimental Protocols

6.1. In Vitro IgM and IgM-RF Production Assay

-

Cell Isolation: Highly purified B-cells were obtained from healthy human donors.

-

Cell Culture and Stimulation:

-

Method 1: B-cells were stimulated with Staphylococcus aureus Cowan 1 (SAC) along with factors generated from mitogen-activated T-cells (TCF).

-

Method 2: B-cells were co-cultured with immobilized anti-CD3-activated CD4+ T-cells.

-

-

Lobenzarit Treatment: Various concentrations of Lobenzarit were added to the cell cultures.

-

Measurement of Immunoglobulins: After a defined incubation period, the supernatants were collected, and the concentrations of IgM and IgM-RF were determined by ELISA.

-

Reference: [2]

6.2. T-cell Adhesion to Endothelial Cells Assay

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured to form a monolayer.

-

Stimulation: HUVEC monolayers were treated with recombinant interferon-gamma (rIFN-γ) or interleukin-1 (IL-1) to enhance T-cell adhesion.

-

Lobenzarit Treatment: HUVEC monolayers were pre-incubated with various concentrations of Lobenzarit.

-

T-cell Adhesion: Radiolabeled (e.g., with ⁵¹Cr) T-lymphocytes were added to the HUVEC monolayers and incubated.

-

Quantification: Non-adherent T-cells were washed away, and the radioactivity of the remaining adherent T-cells was measured to quantify adhesion.

-

Reference: [1]

Conclusion

The early research and development of Lobenzarit by Chugai Pharmaceutical marked a significant advancement in the treatment of rheumatoid arthritis. By moving beyond the direct anti-inflammatory approach of NSAIDs, Lobenzarit introduced a novel immunomodulatory strategy targeting the underlying cellular drivers of the disease. Its ability to modulate both T-cell and B-cell functions, coupled with its inhibitory effect on DNA polymerase alpha, provided a multi-pronged attack on the autoimmune processes in rheumatoid arthritis. The foundational studies detailed in this guide not only established the clinical utility of Lobenzarit but also contributed valuable insights into the immunopathology of autoimmune diseases, paving the way for future targeted therapies.

References

- 1. Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of B cell function by lobenzarit, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lobenzarit disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobenzarit's Immunomodulatory Impact on T-Lymphocyte Subsets: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), designated as CCA, is an immunomodulatory agent developed for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA).[1] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), Lobenzarit's therapeutic efficacy is not attributed to the inhibition of prostaglandin synthesis but rather to its nuanced effects on the immune system. A central aspect of its mechanism of action is believed to be the modulation of T-lymphocyte populations, specifically the ratio of T suppressor (now more commonly referred to as regulatory T cells or T-regs) to T helper (Th) cells. This document provides a comprehensive overview of the available scientific literature concerning Lobenzarit's impact on this crucial immune balance, details relevant experimental methodologies, and illustrates associated cellular signaling pathways.

The T Suppressor/T Helper Ratio in Autoimmunity

A balanced T suppressor/T helper lymphocyte ratio is critical for maintaining immune homeostasis and preventing autoimmunity. In healthy individuals, regulatory T cells (T-regs), often characterized as CD4+CD25+FoxP3+, play a pivotal role in suppressing the activation and proliferation of autoreactive effector T cells, including T helper cells. In autoimmune diseases like rheumatoid arthritis, this balance is often disrupted, leading to an overactive inflammatory response orchestrated by T helper cells, which contributes to tissue damage. Therefore, therapeutic agents that can restore this balance by enhancing the function or proportion of T suppressor cells relative to T helper cells are of significant interest.

Lobenzarit's Effect on the T Suppressor/T Helper Lymphocyte Ratio: Qualitative Summary

Studies have indicated that Lobenzarit's effects are not limited to a single immune cell type but rather involve a broader immunomodulatory activity. The agent has been shown to influence both T-lymphocytes and B-lymphocytes, key players in the pathogenesis of autoimmune diseases.

Data Presentation

A thorough review of published literature did not yield specific quantitative data presented in tabular format that details the impact of Lobenzarit on the T suppressor/T helper lymphocyte ratio in human subjects or animal models. Clinical studies have focused more on overall clinical efficacy and safety profiles.[1] Therefore, a quantitative data table cannot be provided at this time. Future research and the publication of detailed immunological data from clinical trials are needed to fill this knowledge gap.

Experimental Protocols

To investigate the effect of a compound like Lobenzarit on the T suppressor/T helper lymphocyte ratio, a detailed experimental protocol involving immunophenotyping of peripheral blood mononuclear cells (PBMCs) using flow cytometry would be employed. The following is a representative protocol that could be adapted for such a study.

Protocol: Immunophenotyping of T-Lymphocyte Subsets by Flow Cytometry

1. Objective: To quantify the percentages of T helper (CD3+CD4+), T suppressor/cytotoxic (CD3+CD8+), and regulatory T cells (CD4+CD25+FoxP3+) in whole blood samples from patients treated with Lobenzarit.

2. Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque PLUS for PBMC isolation

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Fluorescently conjugated monoclonal antibodies:

-

Anti-human CD3 (e.g., FITC-conjugated)

-

Anti-human CD4 (e.g., PE-conjugated)

-

Anti-human CD8 (e.g., APC-conjugated)

-

Anti-human CD25 (e.g., PerCP-Cy5.5-conjugated)

-

-

FoxP3 Staining Buffer Set

-

Anti-human FoxP3 (e.g., Alexa Fluor 647-conjugated)

-

Flow cytometer (e.g., BD FACSCanto™ II)

-

Flow cytometry analysis software (e.g., FlowJo™)

3. PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

-

Collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

4. Staining for Surface Markers:

-

Aliquot approximately 1 x 10^6 PBMCs into flow cytometry tubes.

-

Add the cocktail of fluorescently labeled antibodies for surface markers (CD3, CD4, CD8, CD25) at pre-titrated optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

5. Intracellular Staining for FoxP3 (for T-reg identification):

-

Following surface staining, resuspend the cell pellet in the fixation/permeabilization buffer from the FoxP3 Staining Buffer Set.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells with the permeabilization buffer.

-

Add the anti-human FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with the permeabilization buffer and then with PBS.

-

Resuspend the final cell pellet in PBS for flow cytometry analysis.

6. Flow Cytometry Acquisition and Analysis:

-

Acquire the stained samples on the flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

From the lymphocyte gate, identify CD3+ T cells.

-

Within the CD3+ population, differentiate T helper (CD4+) and T suppressor/cytotoxic (CD8+) cells.

-

From the CD4+ population, identify regulatory T cells based on high expression of CD25 and intracellular FoxP3.

-

Calculate the ratio of CD8+ to CD4+ T cells (or CD4+FoxP3+ to other CD4+ T cells).

Mandatory Visualization

Signaling Pathways

The precise molecular signaling pathways through which Lobenzarit exerts its immunomodulatory effects on T-cells have not been fully elucidated. However, it is known to suppress the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[2] The following diagram illustrates a simplified, general T-cell activation signaling pathway that leads to IL-2 production, which Lobenzarit may modulate.

Caption: Simplified T-cell activation pathway leading to IL-2 production.

Experimental Workflow

The following diagram illustrates a logical workflow for an experiment designed to assess the impact of Lobenzarit on the T suppressor/T helper lymphocyte ratio.

References

An In-depth Technical Guide: The Inhibitory Effect of Lobenzarit on the NO-cGMP Metabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory agent historically used in the treatment of chronic inflammatory conditions such as rheumatoid arthritis. While its primary mechanism is often attributed to modulating T-cell ratios, evidence reveals a significant impact on fundamental cellular signaling cascades, including the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. This technical guide synthesizes the available data on Lobenzarit's interaction with this pathway, presenting quantitative findings, detailed experimental methodologies, and visual diagrams of the underlying molecular mechanisms and workflows. The data indicate that Lobenzarit acts as an inhibitor of the constitutive NO-cGMP pathway, interfering with nitric oxide generation and subsequently suppressing cGMP production.

Introduction to the NO-cGMP Pathway

The nitric oxide (NO)-cGMP signaling pathway is a crucial mechanism in numerous physiological processes, including vasodilation, neurotransmission, and immune response[1][2][3]. The pathway is initiated by the synthesis of NO from L-arginine by nitric oxide synthase (NOS) enzymes[1]. As a diffusible gas, NO travels to nearby cells and binds to its primary receptor, soluble guanylate cyclase (sGC)[2]. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP)[2]. cGMP, in turn, activates downstream effectors like cGMP-dependent protein kinases (PKG), leading to a cellular response[1]. Dysregulation of this pathway is implicated in various pathologies, making its components key targets for therapeutic intervention[4][5].

Mechanism of Action of Lobenzarit on the NO-cGMP Pathway

Research indicates that Lobenzarit (CCA) exerts an inhibitory effect on the constitutive NO-cGMP metabolic pathway[6]. The primary mechanism appears to be the disruption of constitutive nitric oxide (NO) generation[6]. This upstream interference prevents the activation of soluble guanylate cyclase (sGC), leading to a significant reduction in the synthesis of cGMP[6]. This inhibitory action provides additional insight into the molecular basis of Lobenzarit's broader immunomodulatory and pharmacological effects.

Below is a diagram illustrating the canonical NO-cGMP signaling pathway and the identified point of inhibition by Lobenzarit.

Quantitative Data on Lobenzarit's Inhibitory Effect

Quantitative analysis has demonstrated a potent inhibitory effect of Lobenzarit on cGMP production. The key finding is summarized in the table below.

| Compound | Concentration | Target Analyte | Effect | Reference |

| Lobenzarit disodium (CCA) | 1 mM | cGMP Production | Almost complete inhibition | [6] |

This table highlights the significant impact of Lobenzarit on the pathway, indicating that at a 1 mM concentration, the downstream production of the second messenger cGMP is nearly halted.

Detailed Experimental Protocols

While the precise protocols from the original Lobenzarit studies are not detailed in the available literature, this section provides comprehensive, representative methodologies for the key experiments required to assess the impact of a compound like Lobenzarit on the NO-cGMP pathway.

General Experimental Workflow

The logical flow for investigating the effect of a test compound on NO and cGMP production involves cell culture, treatment, sample collection, and subsequent biochemical analysis.

Protocol for Nitric Oxide Measurement (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Plate appropriate cells (e.g., bovine aortic endothelial cells) in a 96-well plate and grow to ~90% confluency.

-

Replace the culture medium with fresh, phenol red-free medium.

-

Treat cells with varying concentrations of Lobenzarit (e.g., 0.1, 1, 10, 100, 1000 µM) and controls (vehicle, NOS inhibitor like L-NAME) for a predetermined time (e.g., 24 hours).

-

-

Sample Collection:

-

Carefully collect 50 µL of supernatant from each well for analysis.

-

-

Griess Reagent Preparation:

-

Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

-

Note: Reagents should be protected from light.

-

-

Assay Procedure:

-

To a new 96-well plate, add 50 µL of each collected supernatant.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

A purple/magenta color will develop.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

-

Protocol for cGMP Measurement (Competitive ELISA)

This protocol quantifies intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Cell Culture and Treatment:

-

Culture and treat cells with Lobenzarit and controls as described in section 4.2.1.

-

Optional: To prevent cGMP degradation, pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes before adding Lobenzarit.

-

-

Cell Lysis:

-

After treatment, remove the supernatant.

-

Wash the cell monolayer once with cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate for 10-20 minutes.

-

Scrape the cells and centrifuge the lysate at >600 x g for 10 minutes to pellet cellular debris.

-

-

Assay Procedure (based on a typical commercial kit):

-

The following steps should be performed according to the specific manufacturer's instructions[2]. A generalized procedure is as follows:

-

Add cell lysate samples and a series of cGMP standards to wells of an antibody-coated 96-well plate.

-

Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP from the sample for binding to the immobilized antibody.

-

Incubate for the recommended time (e.g., 2 hours at room temperature).

-

Wash the plate multiple times to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Incubate until sufficient color develops, then add a stop solution.

-

-

Quantification:

-

Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Generate a standard curve using the absorbance values from the known cGMP standards.

-

Calculate the cGMP concentration (pmol/mL) in the samples from the standard curve. Normalize the results to total protein content if desired.

-

Conclusion and Future Directions

The available evidence strongly indicates that Lobenzarit is an inhibitor of the constitutive NO-cGMP signaling pathway, acting at the level of nitric oxide generation[6]. This inhibitory action, which results in a near-complete blockade of cGMP production at a 1 mM concentration, adds a new dimension to the compound's known immunomodulatory profile.